(E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-N-(3-methoxyphenyl)-2-propenamide
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Overview
Description
(E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-N-(3-methoxyphenyl)-2-propenamide is a synthetic organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-N-(3-methoxyphenyl)-2-propenamide typically involves a multi-step process. One common method includes the following steps:
Formation of the intermediate: The reaction begins with the preparation of 2-(2,4-dichlorobenzyl)oxy benzaldehyde from 2,4-dichlorobenzyl alcohol and benzaldehyde under basic conditions.
Condensation reaction: The intermediate is then subjected to a condensation reaction with 3-methoxyphenylamine in the presence of a suitable catalyst to form the desired propenamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-N-(3-methoxyphenyl)-2-propenamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
(E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-N-(3-methoxyphenyl)-2-propenamide has several scientific research applications:
Mechanism of Action
The mechanism of action of (E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-N-(3-methoxyphenyl)-2-propenamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dichlorobenzyl)oxy benzaldehyde
- 2,4-Dichlorobenzyl alcohol
Uniqueness
(E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-N-(3-methoxyphenyl)-2-propenamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity .
Properties
IUPAC Name |
(E)-3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-N-(3-methoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19Cl2NO3/c1-28-21-4-2-3-19(14-21)26-23(27)12-7-16-5-10-20(11-6-16)29-15-17-8-9-18(24)13-22(17)25/h2-14H,15H2,1H3,(H,26,27)/b12-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFITXCVHHJBNMO-KPKJPENVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C=CC2=CC=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)NC(=O)/C=C/C2=CC=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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